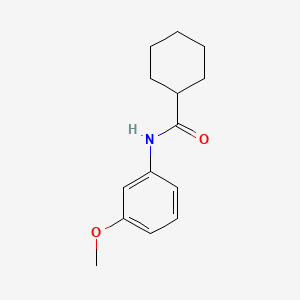
2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyrrole ring, a thiophene ring, and a pyridine ring . These types of structures are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings (pyrrole, thiophene, and pyridine) and the amide functional group. The presence of nitrogen in the pyrrole and pyridine rings and sulfur in the thiophene ring would impart polar characteristics to these parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could act as nucleophiles in reactions. The amide functional group could also participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heterocyclic rings and the amide group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and stability .Applications De Recherche Scientifique
- Coordination polymers are fascinating structures formed by linking metal ions with organic ligands. Researchers have explored the synthesis of coordination polymers incorporating the 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine ligand. For instance:
Coordination Polymers and Luminescent Materials
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-15(11-19-7-1-2-8-19)18-10-13-4-3-6-17-16(13)14-5-9-21-12-14/h1-9,12H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUVKJTIANSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)
![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)